molecular formula C7H10F3N3 B15048144 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine

Cat. No.: B15048144
M. Wt: 193.17 g/mol
InChI Key: ZCAQGYSJESYHBT-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine is a chemical compound with the molecular formula C7H10F3N3 It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. One common method involves the use of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.

Scientific Research Applications

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality but lacking the pyrazole ring.

    1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethanone: Another compound with a similar structure but different functional groups.

Uniqueness

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanamine is unique due to the combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanamine

InChI

InChI=1S/C7H10F3N3/c1-5(11)6-2-3-13(12-6)4-7(8,9)10/h2-3,5H,4,11H2,1H3

InChI Key

ZCAQGYSJESYHBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)CC(F)(F)F)N

Origin of Product

United States

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